1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea

Description

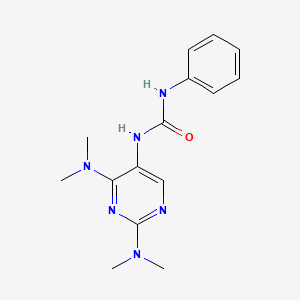

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea is a pyrimidine-derived urea compound characterized by a central pyrimidine ring substituted with two dimethylamino groups at the 2- and 4-positions and a phenylurea moiety at the 5-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition and protein-ligand interaction studies. The dimethylamino groups enhance solubility and modulate electron density on the pyrimidine ring, while the phenylurea moiety provides a planar aromatic system capable of hydrogen bonding, a critical feature for binding to biological targets .

Properties

IUPAC Name |

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O/c1-20(2)13-12(10-16-14(19-13)21(3)4)18-15(22)17-11-8-6-5-7-9-11/h5-10H,1-4H3,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRFHCNTQFITJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea typically involves the reaction of 2,4-bis(dimethylamino)pyrimidine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Protein Interactions: Structural studies in highlight the urea group’s role in forming hydrogen bonds with kinase ATP-binding pockets.

- Drug Design : Compared to fluorinated analogs (), the target compound’s reduced lipophilicity may limit central nervous system penetration but enhance renal clearance, reducing toxicity risks .

Biological Activity

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C15H20N6O

- Molecular Weight : 300.36 g/mol

- CAS Number : 1448133-65-0

The compound features a pyrimidine ring substituted with two dimethylamino groups and a phenylurea moiety, which contributes to its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The presence of dimethylamino groups enhances solubility and interaction with biological membranes, potentially leading to inhibition or modulation of various biological pathways.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of compounds related to this structure. For instance, a series of phenylurea substituted 2,4-diaminopyrimidines were evaluated against Plasmodium falciparum (Pf) 3D7 strain. The most active compounds demonstrated low micromolar IC50 values (e.g., around 0.09 μM) and favorable selectivity indices (SI) indicating low cytotoxicity to mammalian cells . The incorporation of polar substituents in these compounds improved their activity and selectivity.

Cytotoxicity Studies

While exploring the cytotoxic effects, it was found that certain derivatives displayed moderate toxicity towards HepG2 cells, suggesting a need for further optimization to enhance therapeutic indices while minimizing side effects . For example, some related compounds exhibited SI values around 54, indicating a promising therapeutic window.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at the 3-position of the urea moiety significantly influenced both antimalarial activity and cytotoxicity. Compounds with specific substitutions were found to form multiple hydrogen bonds with target proteins, enhancing their binding affinity and biological efficacy .

Case Studies

- Study on Antimalarial Efficacy : A comprehensive study synthesized 26 new phenylurea derivatives. Among these, one compound exhibited an IC50 value of 0.22 μM against Pf while maintaining a high selectivity index (SI = 55). This study underscores the importance of structural modifications in enhancing biological activity .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic profiles of various derivatives against mammalian cell lines. Compounds closely related to this compound showed varied levels of toxicity, prompting further exploration into their safety profiles for potential therapeutic applications .

Data Tables

| Compound Name | IC50 (μM) | Selectivity Index | Target |

|---|---|---|---|

| Compound A | 0.09 | 54 | Pf |

| Compound B | 0.22 | 55 | Pf |

| Compound C | >10 | <5 | HepG2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.